NAD 299 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

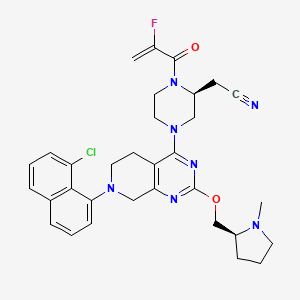

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . It enhances the action of selective 5-HT reuptake inhibitors and reverses citalopram-induced inhibition of serotonergic cell firing .

Molecular Structure Analysis

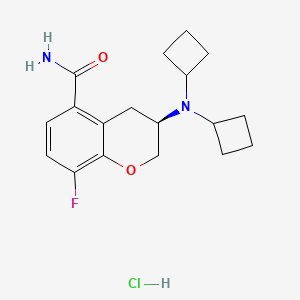

The molecular formula of NAD 299 hydrochloride is C18H23FN2O2.HCl . Its molecular weight is 354.85 g/mol . The IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride .

Physical And Chemical Properties Analysis

NAD 299 hydrochloride is an off-white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It has a molecular weight of 354.85 g/mol .

Aplicaciones Científicas De Investigación

5-HT1A Receptor Antagonist

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is thought to play a significant role in temperature regulation, nociceptive processing, and the modulation of mood and stress. Antagonists of this receptor could potentially be used in the treatment of depression and anxiety.

2. Enhancement of Selective 5-HT Reuptake Inhibitors NAD 299 hydrochloride enhances the action of selective 5-HT reuptake inhibitors . These inhibitors are a type of drug used primarily in the treatment of major depressive disorder and anxiety disorders. By enhancing their action, NAD 299 hydrochloride could potentially improve the efficacy of these treatments.

3. Reversal of Citalopram-Induced Inhibition of Serotonergic Cell Firing NAD 299 hydrochloride can reverse the inhibition of serotonergic cell firing induced by citalopram . Citalopram is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. This suggests that NAD 299 hydrochloride could potentially be used to mitigate some of the side effects of SSRIs.

Study of Serotonin Synthesis

NAD 299 hydrochloride has been used in research studying the synthesis of serotonin . This could potentially lead to a better understanding of how serotonin is produced in the body and how this process can be manipulated for therapeutic purposes.

Propiedades

IUPAC Name |

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZJANKLCPHEEX-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NAD 299 hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)